MAP855

MEK1/2 inhibitor ATP-competitive inhibitor kinase inhibitor resistance

Select MAP855, a unique ATP-competitive MEK1/2 inhibitor, for research where allosteric inhibitors fail. This compound retains potency against clinically relevant MEK1/2 mutants, addressing acquired resistance to trametinib or selumetinib. Its optimized profile eliminates CYP3A4 liability and reduces lipophilicity, offering a distinct tool for mutant MEK-driven signaling studies and preclinical oncology models with favorable oral bioavailability.

Molecular Formula C28H23ClF2N6O3
Molecular Weight 565.0 g/mol
Cat. No. B8586277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAP855
Molecular FormulaC28H23ClF2N6O3
Molecular Weight565.0 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CCN(CC3F)C(=O)CO)C4=CC(=C(C=C4N=C2)F)C5=C(C=C(C=C5)OC6=NC=CC=N6)Cl
InChIInChI=1S/C28H23ClF2N6O3/c1-15-35-24-12-34-23-11-21(30)18(17-4-3-16(9-20(17)29)40-28-32-6-2-7-33-28)10-19(23)27(24)37(15)25-5-8-36(13-22(25)31)26(39)14-38/h2-4,6-7,9-12,22,25,38H,5,8,13-14H2,1H3/t22-,25-/m0/s1
InChIKeyWZZBNLYBHUDSHF-DHLKQENFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAP855 (1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone): A Novel ATP-Competitive MEK1/2 Inhibitor for Procurement in Oncology Research


The compound 1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone, designated MAP855 (CAS 1660107-77-6) [1], is a highly potent, selective, and orally active ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [2]. Belonging to the substituted imidazo[4,5-c]quinoline class , MAP855 exhibits a distinct ATP-competitive binding mode, differentiating it from clinically approved allosteric MEK inhibitors. Its molecular formula is C₂₈H₂₃ClF₂N₆O₃ with a molecular weight of 565.0 g/mol [1], and it demonstrates equipotent inhibition against both wild-type (WT) and mutant MEK1/2 variants .

Why MAP855 Cannot Be Replaced by Other MEK1/2 Inhibitors for Mutant-Selective and Resistance-Overcoming Research


Generic substitution of MEK1/2 inhibitors is precluded by fundamental mechanistic and pharmacological divergence. Clinically approved agents such as trametinib, cobimetinib, and selumetinib function as allosteric, non-ATP-competitive inhibitors that bind adjacent to the ATP-binding pocket, often losing efficacy against MEK mutations that arise during acquired resistance to BRAF/MEK therapy [1]. In contrast, MAP855 is an ATP-competitive inhibitor that binds directly within the ATP pocket, maintaining potent activity against a spectrum of MEK1/2 mutants [2]. This mechanistic distinction translates into differential activity: in a patient-derived melanoma model harboring a RAF- and phosphorylation-independent MEK mutation, the allosteric inhibitor selumetinib showed minimal effect on cell viability, whereas the ATP-competitive MAP855 strongly decreased viability [3]. Furthermore, MAP855 was specifically optimized to eliminate CYP3A4 liability present in earlier tool compounds while simultaneously improving cellular potency and reducing lipophilicity [2]—characteristics not transferable to commercially available alternative MEK inhibitors.

MAP855 Quantitative Differentiation Guide: Head-to-Head Data vs. Clinical MEK1/2 Inhibitors and Earlier Analogues


ATP-Competitive vs. Allosteric Binding Mode: Differential Activity Against MEK Mutants (Selumetinib Comparison)

MAP855, an ATP-competitive inhibitor, maintains potent activity against MEK mutants that confer resistance to allosteric MEK inhibitors. In a patient-derived melanoma model harboring a RAF- and phosphorylation-independent MEK mutation, MAP855 strongly decreased cell viability, whereas the allosteric MEK inhibitor selumetinib exhibited no significant effect [1]. This demonstrates that ATP-competitive targeting of MEK1/2 provides a critical advantage in overcoming mutation-driven resistance mechanisms that compromise allosteric inhibitors.

MEK1/2 inhibitor ATP-competitive inhibitor kinase inhibitor resistance melanoma

In Vivo Efficacy: Comparable Antitumor Activity to Trametinib at Mouse MTD Without Body Weight Loss

In BRAF-mutant tumor xenograft models, MAP855 achieved comparable antitumor efficacy to the clinical MEK inhibitor trametinib administered at its mouse maximum tolerated dose (MTD). Crucially, this comparable efficacy was achieved without inducing body weight loss in the animals receiving MAP855 [1]. The dosing regimen of MAP855 (30 mg/kg orally, twice daily for 14 days) demonstrated that effective target engagement and tumor growth inhibition can be accomplished with a favorable tolerability profile in this model system [2].

MEK1/2 inhibitor in vivo efficacy tumor xenograft tolerability pharmacodynamics

Optimization from HTS Hit: 100-Fold Cellular Potency Gain with Reduced Lipophilicity and CYP3A4 Liability Removal

MAP855 (compound 30) was derived from a high-throughput screening (HTS) hit through a structure-guided optimization campaign. The addition of only three heavy atoms to an early tool compound (compound 6) eliminated cytochrome P450 3A4 (CYP3A4) liability, a critical drug-metabolizing enzyme associated with pharmacokinetic variability and drug-drug interactions. Concurrently, this molecular refinement increased cellular potency by 100-fold and reduced the calculated partition coefficient (log P) by 5 units [1]. These improvements were achieved while maintaining equipotent inhibition of both wild-type and mutant MEK1/2 variants.

MEK1/2 inhibitor structure-activity relationship lead optimization drug metabolism CYP3A4

Biochemical and Cellular Potency: MEK1 ERK2 Cascade IC50 = 3 nM and pERK EC50 = 5 nM

MAP855 demonstrates high biochemical and cellular potency against the MEK-ERK signaling axis. In a BRAF-MEK-ERK cascade assay measuring inhibition of MEK1-mediated ERK2 phosphorylation, MAP855 exhibits an IC50 value of 3 nM . In a cellular context, MAP855 inhibits phosphorylation of ERK (pERK) with an EC50 of 5 nM [1]. These potency values are consistent with high-affinity target engagement and effective downstream pathway suppression.

MEK1/2 inhibitor enzyme inhibition IC50 EC50 ERK phosphorylation

MAP855 Procurement-Recommended Application Scenarios in MEK1/2-Driven Oncology and Resistance Research


Investigating Acquired Resistance to BRAF/MEK Inhibitor Therapy in Mutant MEK Models

MAP855 is ideally suited for elucidating mechanisms of acquired resistance to allosteric MEK inhibitors such as trametinib, cobimetinib, and selumetinib. Because MAP855 binds directly within the ATP-binding pocket of MEK1/2 rather than at an allosteric site, it retains inhibitory activity against MEK mutants that emerge under selective pressure from allosteric inhibitors [1]. Researchers can employ MAP855 to distinguish between resistance mechanisms that alter allosteric inhibitor binding versus those that affect kinase catalytic activity or downstream signaling. In a patient-derived melanoma model with a RAF- and phosphorylation-independent MEK mutation, the allosteric inhibitor selumetinib was inactive, whereas MAP855 strongly reduced cell viability [2], demonstrating its utility as a functional probe for mutant MEK-driven signaling.

In Vivo Pharmacodynamic and Efficacy Studies Requiring Favorable Tolerability Windows

For in vivo oncology pharmacology studies in murine xenograft or syngeneic models, MAP855 provides a validated dosing regimen (30 mg/kg p.o. b.i.d. × 14 days) that achieves tumor growth inhibition comparable to trametinib at its mouse MTD without causing body weight loss [1]. This favorable tolerability profile makes MAP855 a superior choice for studies where compound-related toxicity would confound interpretation of antitumor efficacy, such as combination therapy experiments or long-term treatment protocols. The compound's oral bioavailability and well-characterized pharmacokinetic parameters across mouse, rat, and dog species [3] further support its use in multi-species preclinical development programs.

Structure-Based Lead Optimization Benchmarking for ATP-Competitive Kinase Inhibitors

MAP855 serves as a valuable reference compound for medicinal chemistry teams optimizing ATP-competitive kinase inhibitors. The published optimization trajectory from an HTS hit to MAP855 is exceptionally well-documented, detailing how the addition of only three heavy atoms eliminated CYP3A4 liability, increased cellular potency 100-fold, and reduced log P by 5 units [1]. These quantitative structure-property relationship (QSPR) benchmarks provide a concrete comparator for evaluating optimization efficiency of novel chemical series. Additionally, the co-crystal structure of a close analog (compound 7) bound to MEK1 (PDB: 7PQV) [4] offers a structural template for rational design of ATP-competitive MEK inhibitors.

Wild-Type and Mutant MEK1/2 Equipotent Inhibition as a Signaling Pathway Control

MAP855 exhibits equipotent inhibition of wild-type MEK1/2 and a panel of clinically relevant MEK1/2 mutants [1]. This property makes MAP855 an ideal control compound for experiments designed to test whether observed biological effects depend on MEK mutational status. Unlike allosteric MEK inhibitors, which show variable potency depending on the specific mutation present, MAP855 provides consistent pathway suppression across WT and mutant backgrounds. This enables researchers to attribute differential responses to the underlying biology of the mutation rather than to variable compound potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAP855

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.